2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is a heterocyclic compound characterized by its molecular formula and a molecular weight of approximately 238.11 g/mol. This compound features a pyrimidine ring with a pyrrolidinyl substituent, which contributes to its potential biological activities and applications in medicinal chemistry. It is often explored for its role as an enzyme inhibitor or receptor modulator, particularly in the context of diseases such as cancer and fibrosis.
The compound can be synthesized from various cyclic or acyclic precursors through established chemical methods, making it accessible for research and development purposes. Its synthesis has been documented in various scientific literature, highlighting its relevance in both academic and industrial contexts .
2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride falls under the category of pyrimidine derivatives, which are known for their diverse pharmacological properties. The compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its ring structure, which influences its reactivity and interaction with biological targets .
The synthesis of 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to optimize yields and purity. Common reagents include hydrochloric acid for salt formation, sodium hydroxide for base-catalyzed reactions, and various solvents such as methanol or dimethylformamide for solubilizing reactants .
The molecular structure of 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride features a pyrimidine ring with a hydroxyl group at the fourth position and a pyrrolidine moiety at the second position. The structural formula can be represented as follows:
Key structural data includes:
2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride primarily involves its interaction with specific enzymes, notably collagen prolyl-4-hydroxylase. This enzyme plays a critical role in collagen synthesis, and inhibition can lead to significant reductions in collagen production.
Research indicates that similar compounds have demonstrated anti-fibrotic activity by inhibiting collagen synthesis pathways, evidenced by decreased hydroxyproline levels in treated cells . This suggests a potential therapeutic application in conditions characterized by excessive fibrosis.
The compound is typically presented as a white to off-white powder. Its solubility profile indicates good solubility in polar solvents due to the presence of functional groups such as hydroxyl and amine.
Chemical properties include:
These properties are essential for determining suitable applications in medicinal chemistry and materials science .
2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride has several applications:
The pyrrolidine (tetrahydropyrrole) and pyrimidine heterocycles represent two privileged scaffolds in medicinal chemistry, each with distinct evolutionary pathways in drug development. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, features prominently in natural products and pharmaceuticals due to its distinct three-dimensional coverage and ability to explore pharmacophore space via sp³-hybridization. This scaffold exhibits non-planarity due to pseudorotation, enabling diverse binding conformations that enhance target complementarity. Notably, pyrrolidine derivatives appear in 37 U.S. FDA-approved drugs, spanning therapeutic areas from antihypertensives (captopril, enalapril) to antibacterials (clindamycin) and central nervous system agents (rolipram) [1] [3]. The scaffold’s prevalence in alkaloids like nicotine (antioxidant, anti-inflammatory) and aegyptolidine A (anticancer) underscores its biological relevance [3].
Pyrimidine, a six-membered diazine heterocycle, offers complementary electronic properties critical for biomolecular recognition. Its electron-deficient aromatic system facilitates hydrogen bonding and π-stacking interactions with biological targets. Clinically, pyrimidine forms the core of antiviral agents (lamivudine), tyrosine kinase inhibitors (erlotinib), and statins (rosuvastatin) [9]. The scaffold’s versatility in mimicking nucleobases enables targeted disruption of DNA synthesis and signal transduction pathways, particularly in oncology and infectious diseases [9].
Table 1: Comparative Analysis of Pyrrolidine and Pyrimidine Scaffolds
Property | Pyrrolidine | Pyrimidine |
---|---|---|
Hybridization | sp³ (aliphatic) | sp² (aromatic) |
Stereogenicity | Up to 4 chiral centers | Planar (no chiral centers) |
Natural Product Examples | Nicotine, aegyptolidine A | Thymine, cytosine |
FDA-Approved Drugs | Clemastine, procyclidine, captopril | Lamivudine, rosuvastatin, erlotinib |
Key Physicochemical Traits | Higher solubility (LogS: 0.854), Polar Surface Area: 16.46 Ų | Lower solubility, enhanced stacking capability |
The structural hybridization of these scaffolds represents a logical progression in rational drug design, merging the three-dimensional diversity of pyrrolidine with the directional binding capacity of pyrimidine. This convergence addresses limitations inherent in single-scaffold architectures, particularly for complex multifactorial diseases requiring polypharmacology [3] [7].
Hybrid molecule construction combines pharmacophoric elements of pyrrolidine and pyrimidine to exploit orthogonal bioactivity profiles while optimizing drug-like properties. The fusion strategy transcends simple molecular conjugation by integrating fragments at electronic and steric levels to create novel bioactive entities with unique target engagement capabilities [7] [8]. Key advantages include:
Spatial and Electronic Complementarity: Pyrrolidine contributes torsional flexibility through pseudorotation, enabling adaptive binding to protein subsites with conformational heterogeneity. Meanwhile, the pyrimidine ring provides a planar hydrogen-bonding platform for anchoring interactions with conserved residues in enzymatic active sites. Molecular simulations indicate that hybrids like 2-(pyrrolidin-2-yl)pyrimidin-4-ol exhibit dual-point recognition motifs—the protonated pyrrolidine nitrogen engages in salt bridges with aspartate/glutamate residues, while the pyrimidin-4-ol tautomer donates/accepts hydrogen bonds via its N1 and C2=O groups [3] [10].
Stereochemical Optimization: The chiral C2 position in pyrrolidine enables stereoselective target engagement. Protein binding pockets frequently exhibit enantioselectivity, where one stereoisomer demonstrates superior affinity and specificity. Computational analyses reveal that (S)-configured pyrrolidine-pyrimidine hybrids exhibit 3-5 fold higher predicted binding affinities to kinases versus (R)-isomers due to optimal positioning of the pyrimidine ring in the ATP-binding cleft [1] [7]. This aligns with FDA guidelines emphasizing stereoisomer-specific pharmacological profiling [1].
Table 2: Hybridization Strategies for Pyrrolidine-Pyrimidine Conjugates
Hybridization Approach | Structural Features | Advantages | Examples in Design |
---|---|---|---|
Linked Hybrids | Pyrrolidine-pyrimidine connected via alkane/ether linkers | Modular synthesis; Tunable spacer length | Early-stage conjugates with variable spacer chains |
Fused Hybrids | Direct fusion at C2(pyrrolidine)-C4(pyrimidine) | Reduced molecular weight; Rigidified conformation | 2-(Pyrrolidin-2-yl)pyrimidin-4-ol core |
Merged Hybrids | Shared atoms at ring junction | Compact topology; Enhanced metabolic stability | Tricyclic pyrrolo[2,3-d]pyrimidines |
Enhanced Physicochemical Profiling: Integrating pyrrolidine’s solubility-enhancing properties (predicted LogP = 0.459) with pyrimidine’s moderate lipophilicity yields hybrids with balanced partition coefficients. Dihydrochloride salt forms (e.g., 2-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride) further improve aqueous solubility for parenteral formulations while maintaining membrane permeability [3] [9]. Fragment-based quantum mechanical calculations indicate that pyrrolidine-pyrimidine hybrids exhibit polar surface areas (PSA) between 50-70 Ų, aligning with optimal ranges for blood-brain barrier penetration (PSA < 90 Ų) [10].
Multi-Target Engagement: Advanced generative algorithms like AIxFuse demonstrate that pyrrolidine-pyrimidine hybrids can simultaneously satisfy pharmacophoric constraints of structurally diverse targets. For example, structure-aware deep learning models predict high-affinity binding to both serine/threonine kinases (GSK3β) and tyrosine kinases (JNK3), leveraging pyrrolidine’s pseudorotation to adapt to divergent ATP-binding sites while maintaining pyrimidine’s hinge interactions [7]. This dual-target capability is unattainable with either scaffold alone and addresses resistance mechanisms in oncology and neurodegeneration.
The strategic fusion of these scaffolds exemplifies the "Lego chemistry" paradigm in modern drug discovery—systematically combining validated bioactive fragments to generate novel chemical entities with superior efficacy profiles. This approach accelerates lead optimization while mitigating attrition risks associated with de novo molecular design [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: